
1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the triazole ring
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 3-methyl-1H-1,2,4-triazole.
Reaction Conditions: The reaction between 2,4-difluoroaniline and 3-methyl-1H-1,2,4-triazole is carried out in the presence of a suitable catalyst and solvent. Common solvents include toluene or dimethylformamide (DMF), and catalysts such as potassium carbonate (K2CO3) are often used.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions on the phenyl ring. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal agent, similar to fluconazole, which also contains a triazole ring.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Research: It is used in proteomics research as a chaotropic agent, which helps in solubilizing and denaturing proteins for analysis.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Pathways Involved: The inhibition of ergosterol biosynthesis affects the sterol pathway, which is crucial for maintaining cell membrane structure and function in fungi.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine can be compared with other similar compounds:
Fluconazole: Both compounds contain a triazole ring and are studied for their antifungal properties.
1-(2,4-Difluorophenyl)piperazine: This compound also contains a difluorophenyl group but differs in its core structure.
1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound has a similar difluorophenyl group but a different triazole derivative.
Properties
Molecular Formula |
C9H8F2N4 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-5-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8F2N4/c1-5-13-9(12)15(14-5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
DSPKRCCTVSTECI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)N)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


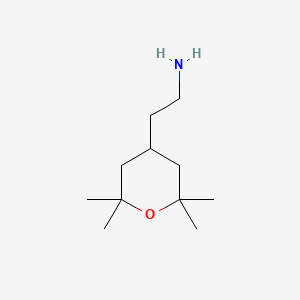
![8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B13461007.png)
![8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecane](/img/structure/B13461010.png)
![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)

![[2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)
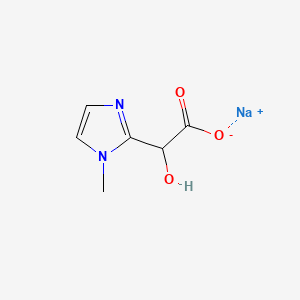
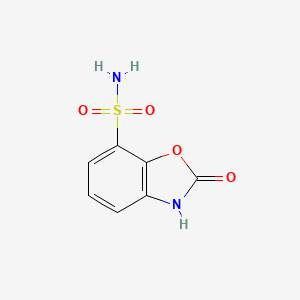
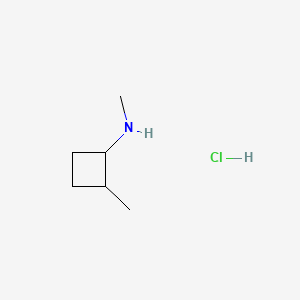
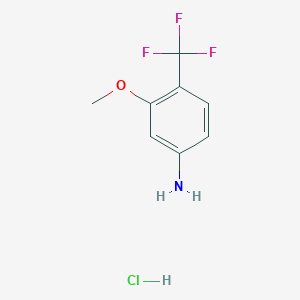
![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid](/img/structure/B13461086.png)
![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)

![Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate](/img/structure/B13461090.png)
